molecular formula C16H11NO2S B5536163 4-(1,3-benzodioxol-5-yl)-2-phenyl-1,3-thiazole

4-(1,3-benzodioxol-5-yl)-2-phenyl-1,3-thiazole

Cat. No.: B5536163
M. Wt: 281.3 g/mol
InChI Key: TVKXVGPLKFMBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Benzodioxol-5-yl)-2-phenyl-1,3-thiazole is an organic compound that features a unique combination of a benzodioxole ring, a phenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-yl)-2-phenyl-1,3-thiazole typically involves the condensation of 1,3-benzodioxole derivatives with thiazole precursors. One common method involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 2-phenylthioamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-yl)-2-phenyl-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-yl)-2-phenyl-1,3-thiazole involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The benzodioxole ring is known to interact with biological membranes, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole derivatives: Compounds like piperonyl butoxide, which also contain the benzodioxole ring, are used as insecticide synergists.

    Thiazole derivatives: Compounds such as thiamine (vitamin B1) and various thiazole-based drugs.

Uniqueness

4-(1,3-Benzodioxol-5-yl)-2-phenyl-1,3-thiazole is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2S/c1-2-4-11(5-3-1)16-17-13(9-20-16)12-6-7-14-15(8-12)19-10-18-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKXVGPLKFMBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.